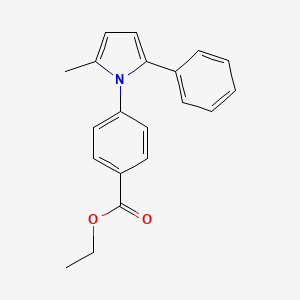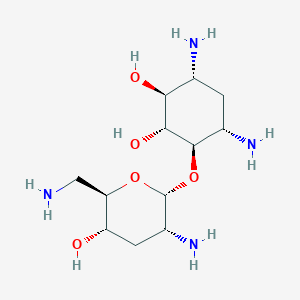![molecular formula C20H10N4O4 B3327402 Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)- CAS No. 34072-51-0](/img/structure/B3327402.png)
Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-
Overview
Description
Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)- is a chemical compound with the molecular formula C20H10N4O4 . It is also known as N,N’-di-(4-pyridyl)-1,2,4,5-benzenetetracarboxydiimide .
Molecular Structure Analysis
The molecular structure of Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)- has been analyzed and its molecular formula is C20H10N4O4 . The average mass is 370.318 Da and the monoisotopic mass is 370.070190 Da .Scientific Research Applications
Metal-Organic Complexes and Supramolecular Isomerism
The compound has been utilized in the synthesis of metal-organic complexes showcasing cage-opening supramolecular isomerism. Reactions involving semirigid ligands similar to the specified compound with copper salts result in the formation of metal-organic complexes with varied structures, including tetragonal prismatic cages and network metal-organic frameworks. These complexes exhibit interesting photoluminescence properties, indicating potential applications in materials science and photonic devices (Yu et al., 2017).
Organic Field-Effect Transistors
A derivative of the mentioned compound has been synthesized and utilized in the development of conjugated polymers for ambipolar field-effect transistors. These polymers demonstrate good solubility, thermal stability, and promising electronic properties, making them suitable for application in solution-processed organic field-effect transistors (Shao et al., 2014).
Solid-State Structures and Thermal Stability
The solid-state structure and thermal stability of derivatives have been examined, with studies highlighting their insolubility and potential for constructing porous materials. The unique structural characteristics of these compounds allow for their application in materials science, particularly in the development of materials with high porosity for nano-sized guest hosting (Maspero et al., 2013).
Polymer Chemistry and Optically Active Polymers
Derivatives have also been employed in the synthesis of novel optically active poly(amide-imide)s. These polymers, derived from reactions involving a chiral diacid precursor related to the target compound, exhibit high thermal stability and amorphous morphology. Their solubility in various organic solvents and ability to form transparent films suggest potential applications in optoelectronic devices and materials science (Zamanloo et al., 2011).
Highly Luminescent Polymers
Research has been conducted on the synthesis of highly luminescent polymers incorporating tetraarylated derivatives. These studies focus on developing polymers with strong fluorescence, high quantum yields, and solubility in common organic solvents, indicating their potential use in the fields of photonic materials and organic electronics (Zhang & Tieke, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through the pyrrole and pyrazine rings present in its structure . The nitrogen atoms in these rings could potentially form hydrogen bonds with the target molecules, thereby affecting their function.
Biochemical Pathways
For instance, pyrrolopyrazine derivatives have shown activity on kinase inhibition , which suggests that this compound might also interfere with kinase-related pathways.
Result of Action
Based on the biological activities exhibited by similar compounds, it can be inferred that this compound might have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
2,6-dipyridin-4-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4O4/c25-17-13-9-15-16(20(28)24(19(15)27)12-3-7-22-8-4-12)10-14(13)18(26)23(17)11-1-5-21-6-2-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZBZNMCVZTMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



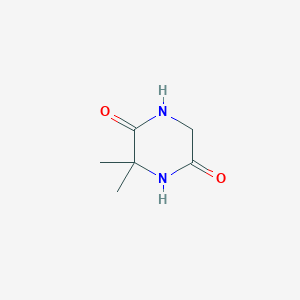
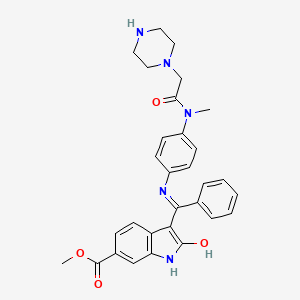
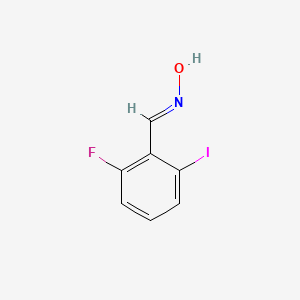
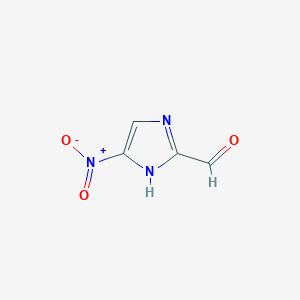
![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)
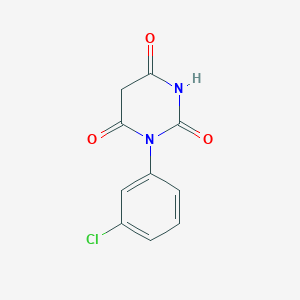
![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)
